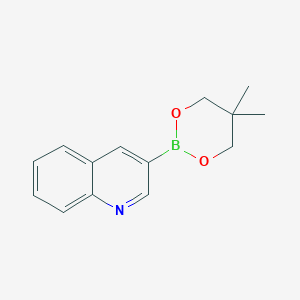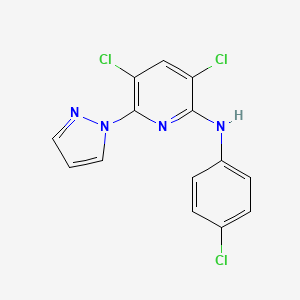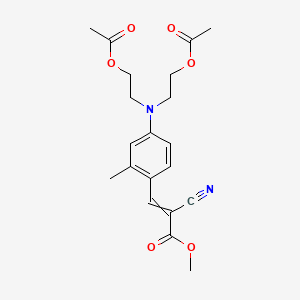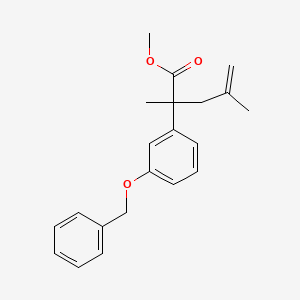
Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate is an organic compound that belongs to the class of esters It features a benzyloxy group attached to a phenyl ring, which is further connected to a dimethylpent-4-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another common method involves the use of phase transfer catalysts to facilitate the reaction between the carboxylic acid and methanol under milder conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester moiety can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-benzyl-3-phenyl-2,4-dimethylpent-4-enoate: Similar structure but with a benzyl group instead of a benzyloxy group.
Methyl 2-(3-methoxyphenyl)-2,4-dimethylpent-4-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
Methyl 2-(3-(benzyloxy)phenyl)-2,4-dimethylpent-4-enoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C21H24O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
methyl 2,4-dimethyl-2-(3-phenylmethoxyphenyl)pent-4-enoate |
InChI |
InChI=1S/C21H24O3/c1-16(2)14-21(3,20(22)23-4)18-11-8-12-19(13-18)24-15-17-9-6-5-7-10-17/h5-13H,1,14-15H2,2-4H3 |
Clave InChI |
XYVROXKWJWAURY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


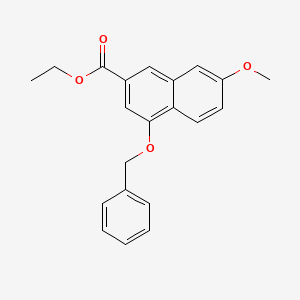
![7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one](/img/structure/B13940870.png)




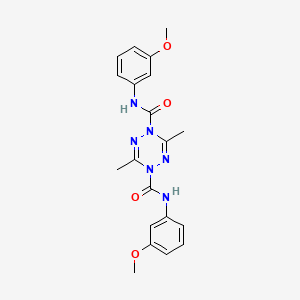

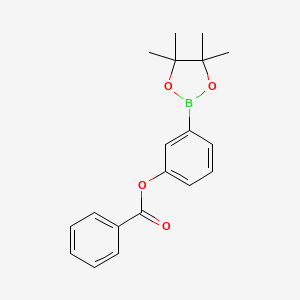
![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
